3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound with a fused oxazole and pyrimidine ring systemThe molecular formula of this compound is C11H7N3O2, and it has a molecular weight of 213.19 g/mol .
Preparation Methods
The synthesis of 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group can yield the desired compound . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. For instance, the compound can undergo nucleophilic substitution reactions with primary aliphatic amines, leading to the formation of acetamidines as by-products . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-proliferative agent against cancer cell lines . The compound’s unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Additionally, it has applications in materials science, where it can be used in the synthesis of novel materials with desirable properties.
Mechanism of Action
The mechanism of action of 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in cyclization reactions that lead to the formation of pyrimidine rings . This interaction can affect various biological pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . These compounds share a similar fused ring structure but differ in their specific functional groups and reactivity. The unique structure of this compound allows it to undergo specific reactions and interact with particular molecular targets, highlighting its uniqueness.
Properties
IUPAC Name |
3-phenyl-6H-[1,2]oxazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-11-10-9(12-6-13-11)8(14-16-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIMJNAXJMQSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2N=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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